molecular formula C7H13NO2 B3331045 METHYL (2R,5R)-5-METHYLPYRROLIDINE-2-CARBOXYLATE CAS No. 775223-82-0

METHYL (2R,5R)-5-METHYLPYRROLIDINE-2-CARBOXYLATE

Cat. No.: B3331045
CAS No.: 775223-82-0
M. Wt: 143.18 g/mol
InChI Key: FZBQCOBVXDOWIT-UHFFFAOYSA-N
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Description

Methyl (2R,5R)-5-methylpyrrolidine-2-carboxylate is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by its pyrrolidine ring, which is a five-membered nitrogen-containing ring, and a carboxylate ester group. The stereochemistry of the compound is defined by the (2R,5R) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R,5R)-5-methylpyrrolidine-2-carboxylate can be achieved through several methods. One common approach involves the resolution of racemic mixtures using chiral catalysts or reagents. Another method includes the asymmetric synthesis starting from chiral precursors. The reaction conditions typically involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or rhodium complexes.

Industrial Production Methods

On an industrial scale, the production of this compound often employs continuous flow processes to enhance efficiency and yield. These processes utilize microreactor systems that allow precise control over reaction parameters, leading to a more sustainable and scalable production method .

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,5R)-5-methylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group into an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols replace the ester moiety.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrrolidine derivatives, depending on the type of reaction and reagents used.

Scientific Research Applications

Methyl (2R,5R)-5-methylpyrrolidine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (2R,5R)-5-methylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes or bind to receptors with high specificity, modulating their activity. The pathways involved often include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2R,5R)-5-ethylpyrrolidine-2-carboxylate
  • Methyl (2S,5S)-5-methylpyrrolidine-2-carboxylate
  • Methyl (2R,5R)-5-methylpyrrolidine-2-carboxamide

Uniqueness

Methyl (2R,5R)-5-methylpyrrolidine-2-carboxylate is unique due to its specific (2R,5R) configuration, which imparts distinct stereochemical properties. This configuration can significantly influence the compound’s reactivity, binding affinity, and overall biological activity compared to its diastereomers and enantiomers .

Properties

IUPAC Name

methyl (2R,5R)-5-methylpyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-5-3-4-6(8-5)7(9)10-2/h5-6,8H,3-4H2,1-2H3/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZBQCOBVXDOWIT-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(N1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@H](N1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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METHYL (2R,5R)-5-METHYLPYRROLIDINE-2-CARBOXYLATE
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METHYL (2R,5R)-5-METHYLPYRROLIDINE-2-CARBOXYLATE
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METHYL (2R,5R)-5-METHYLPYRROLIDINE-2-CARBOXYLATE
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METHYL (2R,5R)-5-METHYLPYRROLIDINE-2-CARBOXYLATE
Reactant of Route 5
METHYL (2R,5R)-5-METHYLPYRROLIDINE-2-CARBOXYLATE
Reactant of Route 6
METHYL (2R,5R)-5-METHYLPYRROLIDINE-2-CARBOXYLATE

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